2',3'-Dideoxy-guanosine-5'-monophosphate

Übersicht

Beschreibung

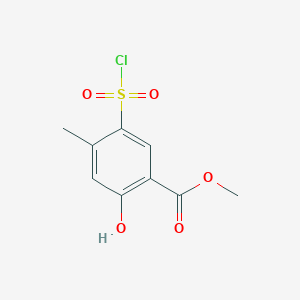

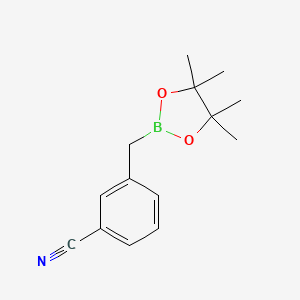

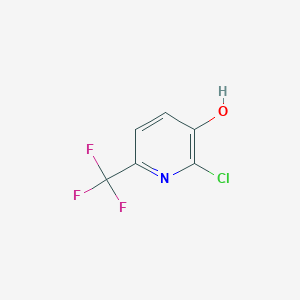

“2’,3’-Dideoxy-guanosine-5’-monophosphate” is a guanine nucleotide . It is also known as 2′-Deoxy-5′-guanylic acid disodium salt or 5′-dGMP disodium salt . It is used in the synthesis of oligonucleotides .

Synthesis Analysis

The synthesis of “2’,3’-Dideoxy-guanosine-5’-monophosphate” involves several steps. The de novo pathway for the synthesis of guanosine monophosphate (GMP) from xanthosine monophosphate (XMP) is enabled by the GAT GMP synthetase (GMPS) .Molecular Structure Analysis

The molecular formula of “2’,3’-Dideoxy-guanosine-5’-monophosphate” is C10H14N5O6P . Its average mass is 315.222 Da and its monoisotopic mass is 315.073242 Da .Chemical Reactions Analysis

Guanosine 5′-monophosphate (GMP) synthetase (GMPS, E.C. 6.3.5.2) catalyzes the final step in the de novo biosynthesis of GMP . GMP serves as the precursor to GTP that supports key cellular processes such as DNA replication, transcription, and translation .Physical And Chemical Properties Analysis

The physical and chemical properties of “2’,3’-Dideoxy-guanosine-5’-monophosphate” include a molecular formula of C10H14N5O6P, an average mass of 315.222 Da, and a monoisotopic mass of 315.073242 Da .Wissenschaftliche Forschungsanwendungen

1. Interaction with Metal Ions

2',3'-Dideoxy-guanosine-5'-monophosphate exhibits unique interactions with metal ions. A study by Micera et al. (1996) shows that in basic aqueous solution, guanosine 5'-monophosphate forms a bis-complex with VOIV (oxovanadium(IV)), where the metal ion is coordinated to the cis couples of C(2') and C(3') deprotonated hydroxyls. This interaction results in dinuclear species formation due to hydrogen-bonding interactions between ligand molecules (Micera, Dessì, & Sanna, 1996).

2. Biomedical Research Applications

In biomedical research, 2',3'-Dideoxy-guanosine-5'-monophosphate has been involved in studies related to nucleotide synthesis and metabolic pathways. For example, Komatsu and Araki (2003) used a chemo-enzymatic strategy to synthesize 2′,3′-dideoxy-3′-fluoro-β-d-guanosine, an important compound in nucleoside research, starting from 2,3-dideoxy-3-fluoro-α-d-ribose 1-phosphate (Komatsu & Araki, 2003).

3. Role in Cellular Processes

This compound plays a significant role in various cellular processes. Farber and Lolley (1974) identified that guanosine 3',5'-monophosphate accumulates in retinal photoreceptor cells before they begin to degenerate, indicating its importance in cellular metabolism and function (Farber & Lolley, 1974).

4. Nucleotide Metabolism

Studies have also explored the phosphorylation pathways involving 2',3'-Dideoxy-guanosine-5'-monophosphate. Johnson and Fridland (1989) found that cytosolic 5'-nucleotidase of human lymphoid cells catalyzes the phosphorylation of various antiviral nucleoside analogs, including 2',3'-dideoxyguanosine (Johnson & Fridland, 1989).

5. Interaction with Other Biological Molecules

The interaction of 2',3'-Dideoxy-guanosine-5'-monophosphate with other biological molecules is a key area of study. Mehta, Abdelwahed, and Begley (2013) investigated the use of 2',3'-dideoxyGTP in trapping an unusual purine ribose adduct in the MoaA-catalyzed reaction, showcasing its utility in understanding complex biochemical pathways (Mehta, Abdelwahed, & Begley, 2013).

Eigenschaften

IUPAC Name |

[(2S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O6P/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(21-6)3-20-22(17,18)19/h4-6H,1-3H2,(H2,17,18,19)(H3,11,13,14,16)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDMRBYKCQICSIT-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1COP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20464206 | |

| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',3'-Dideoxy-guanosine-5'-monophosphate | |

CAS RN |

85956-71-4 | |

| Record name | 2′,3′-Dideoxy-5′-guanylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20464206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1530812.png)

![Chlorodicarbonyl[1-(i-PropylaMino)-2,3,4,5-Tetraphenylcyclopentadienyl]Ruthenium(II)](/img/structure/B1530814.png)

![4-[(2-Methoxyethoxy)methyl]benzaldehyde](/img/structure/B1530824.png)